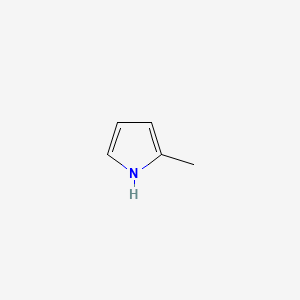

2-Methyl-1H-pyrrole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c1-5-3-2-4-6-5/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCXVUHHCUYLGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212976 | |

| Record name | 2-Methylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Methylpyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033114 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

636-41-9 | |

| Record name | 2-Methylpyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLPYRROLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/486RY4814O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylpyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033114 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-35.6 °C | |

| Record name | 2-Methylpyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033114 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dimethyl-1H-pyrrole from 2,5-Hexanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-dimethyl-1H-pyrrole from 2,5-hexanedione. This reaction is a classic example of the Paal-Knorr pyrrole synthesis, a robust and widely utilized method for constructing the pyrrole ring, a fundamental heterocyclic motif in numerous natural products and pharmaceutical agents.

Note on Product Identity: The Paal-Knorr reaction between 2,5-hexanedione and an ammonia source mechanistically yields 2,5-dimethyl-1H-pyrrole . The two methyl groups of the starting diketone are retained on the alpha-carbons (positions 2 and 5) of the resulting pyrrole ring. This document will detail the synthesis of this scientifically correct product.

Reaction Mechanism: The Paal-Knorr Synthesis

The Paal-Knorr synthesis proceeds via the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[1] While several pathways have been investigated, the most widely accepted mechanism involves the formation and subsequent cyclization of a hemiaminal intermediate.[2][3] This pathway is favored over alternative routes, such as those involving an enamine intermediate, based on both experimental and computational evidence.[2][4]

The key steps for the reaction of 2,5-hexanedione with ammonia are:

-

Carbonyl Protonation : The reaction is typically catalyzed by a weak acid, which protonates one of the carbonyl oxygens of 2,5-hexanedione, activating it for nucleophilic attack.

-

Hemiaminal Formation : Ammonia, acting as the nucleophile, attacks the activated carbonyl carbon, leading to the formation of a hemiaminal intermediate.

-

Intramolecular Cyclization : The nitrogen atom of the hemiaminal then performs an intramolecular attack on the second carbonyl group. This key ring-forming step results in a cyclic dihydroxy intermediate (a 2,5-dihydroxy-2,5-dimethyl-tetrahydropyrrole derivative).[3]

-

Dehydration : The cyclic intermediate undergoes two successive dehydration steps, eliminating two molecules of water to form the stable, aromatic 2,5-dimethyl-1H-pyrrole ring.[5]

Quantitative Data Summary

The synthesis can be performed under various conditions, with modern methods favoring efficiency and sustainability.

Table 1: Comparison of Reaction Conditions for Paal-Knorr Synthesis of Dimethylpyrroles

| Catalyst/Conditions | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetic Acid | Ethanol | Reflux (80) | - | 65-89 | [6] |

| Salicylic Acid | None | - | 0.25 min | 92 | [6] |

| Silica-supported H₂SO₄ | None | Room Temp | 3 min | 98 | [1] |

| None | Water | Reflux (100) | - | Good to Excellent | [7] |

| Saccharin | Methanol | Room Temp | 30 min | High |[1] |

Table 2: Physicochemical and Spectroscopic Data for 2,5-Dimethyl-1H-pyrrole

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₆H₉N | [8] |

| Molecular Weight | 95.14 g/mol | [8] |

| Appearance | Colorless to pale yellow liquid | [9] |

| Boiling Point | 165-171 °C | [8][10] |

| Melting Point | 7-9 °C | [9][10] |

| Density | 0.935 g/mL at 25 °C | [10] |

| ¹H NMR (CDCl₃) | δ ~2.2 (s, 6H, -CH₃), δ ~5.7 (s, 2H, β-H), δ ~7.5 (br s, 1H, N-H) | [11] |

| ¹³C NMR (CDCl₃) | δ ~13.0 (-CH₃), δ ~105.0 (β-C), δ ~127.5 (α-C) | |

| IR (Gas Phase, cm⁻¹) | ~3400 (N-H stretch), ~2920 (C-H stretch), ~1500 (C=C stretch) | [12] |

| Mass Spectrum (m/z) | 95 (M⁺), 80, 53 |[12] |

Experimental Protocols

The following is a generalized protocol for the laboratory synthesis of 2,5-dimethyl-1H-pyrrole, adapted from established Paal-Knorr procedures.[6][13]

Reagents and Materials

-

2,5-Hexanedione (Reagent Grade)

-

Ammonium Carbonate, (NH₄)₂CO₃ (or Ammonium Acetate)

-

Glacial Acetic Acid (Catalyst)

-

Ethanol (Solvent)

-

Diethyl Ether (Extraction Solvent)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl Solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Synthetic Procedure

-

Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2,5-hexanedione (e.g., 5.7 g, 50 mmol), ammonium carbonate (e.g., 7.2 g, 75 mmol), and ethanol (30 mL).

-

Catalyst Addition : Slowly add glacial acetic acid (e.g., 1 mL) to the stirring mixture.

-

Reflux : Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching : Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of cold water.

-

Neutralization : Carefully neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 40 mL).

-

Washing and Drying : Combine the organic extracts and wash them with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal : Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification : The crude product is a yellow to brown oil. Purify the oil by vacuum distillation to obtain 2,5-dimethyl-1H-pyrrole as a colorless to pale yellow liquid.

Conclusion

The Paal-Knorr synthesis remains a highly effective and versatile method for the preparation of substituted pyrroles. The reaction of 2,5-hexanedione with an ammonia source provides a direct and efficient route to 2,5-dimethyl-1H-pyrrole. With advancements in catalysis and the use of green solvents, this classic transformation has been adapted to meet modern standards of efficiency and environmental consideration, ensuring its continued relevance in synthetic and medicinal chemistry.

References

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. researchgate.net [researchgate.net]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Item - PaalâKnorr Pyrrole Synthesis in Water - figshare - Figshare [figshare.com]

- 8. 2,5-Dimethylpyrrole | C6H9N | CID 12265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,5-dimethyl pyrrole, 625-84-3 [thegoodscentscompany.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. 2,5-Dimethyl-1H-pyrrole(625-84-3) 1H NMR spectrum [chemicalbook.com]

- 12. 1H-Pyrrole, 2,5-dimethyl- [webbook.nist.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methyl-1H-pyrrole. The information presented herein is intended to support research, development, and drug discovery activities by providing detailed data on the molecule's characteristics, reactivity, and synthesis.

Physical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid with a characteristic odor.[1] Its fundamental physical properties are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇N | [2] |

| Molecular Weight | 81.12 g/mol | [2] |

| Melting Point | -35.6 °C | [2] |

| Boiling Point | 147.5 °C at 760 mmHg | [3] |

| Density | 0.946 g/cm³ | [4] |

| Flash Point | 47.2 °C | [3] |

| Solubility | Soluble in chloroform, methanol, ethanol, and ether.[1][3] Insoluble in water.[1] |

Table 2: Spectroscopic Data for this compound

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.8 (broad s) | Singlet | N-H | |

| ~6.5 | Triplet | H5 | |

| ~5.9 | Triplet | H3 | |

| ~5.8 | Multiplet | H4 | |

| ~2.2 | Singlet | -CH₃ |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |

| ~128 | C2 | |

| ~121 | C5 | |

| ~107 | C3 | |

| ~105 | C4 | |

| ~13 | -CH₃ |

| FTIR | Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3400 (broad) | N-H Stretch | |

| ~3100-3000 | C-H Stretch (aromatic) | |

| ~2950-2850 | C-H Stretch (aliphatic) | |

| ~1550 | C=C Stretch (in ring) | |

| ~1470 | C-H Bend (-CH₃) | |

| ~730 | C-H Bend (aromatic, out-of-plane) |

| Mass Spectrometry (EI) | m/z | Relative Abundance | Proposed Fragment |

| 81 | High | [M]⁺ (Molecular Ion) | |

| 80 | High | [M-H]⁺ | |

| 66 | Moderate | [M-CH₃]⁺ |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the electron-rich nature of the pyrrole ring and the presence of the activating methyl group.

Acidity and Basicity

The N-H proton of the pyrrole ring is weakly acidic, with a predicted pKa of approximately 17.73.[1][3] This allows for deprotonation by strong bases to form the corresponding pyrrolide anion, which is a potent nucleophile. Conversely, the lone pair of electrons on the nitrogen atom is involved in the aromatic sextet, rendering this compound a very weak base.

Electrophilic Aromatic Substitution

The pyrrole ring is highly activated towards electrophilic aromatic substitution, being significantly more reactive than benzene. The methyl group at the 2-position further enhances this reactivity. Electrophilic attack preferentially occurs at the C5 position, which is the most electron-rich and sterically accessible position. If the C5 position is blocked, substitution may occur at the C3 or C4 positions.

Caption: Electrophilic substitution of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key reactions involving this compound.

Synthesis via Paal-Knorr Reaction

The Paal-Knorr synthesis is a classical and efficient method for the preparation of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[5][6][7]

Materials:

-

2,5-Hexanedione

-

Ammonia (e.g., aqueous ammonium hydroxide or ammonium acetate)

-

Acetic acid (glacial)

-

Ethanol

-

Dichloromethane

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-hexanedione (1 equivalent) in ethanol.

-

Add a solution of aqueous ammonia (excess) and a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield crude this compound.

-

Purify the product by distillation.

Caption: Experimental workflow for the Paal-Knorr synthesis of this compound.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds, including this compound.[8][9][10] The reaction introduces a formyl group, typically at the C5 position.

Materials:

-

This compound

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane, anhydrous

-

Sodium acetate solution

-

Ice

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a condenser, cool anhydrous DMF (1.2 equivalents) to 0 °C.

-

Add POCl₃ (1.1 equivalents) dropwise with stirring, maintaining the temperature below 10 °C to form the Vilsmeier reagent.

-

Stir the mixture for 30 minutes at room temperature.

-

Add a solution of this compound (1 equivalent) in anhydrous 1,2-dichloroethane dropwise.

-

Heat the reaction mixture to 50-60 °C and stir for 1 hour.

-

Cool the mixture to room temperature and pour it onto crushed ice.

-

Neutralize the mixture with a concentrated solution of sodium acetate to a pH of ~6-7.

-

Heat the mixture on a steam bath for 15-20 minutes to hydrolyze the intermediate iminium salt.

-

Cool the mixture and extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 5-methyl-1H-pyrrole-2-carbaldehyde by column chromatography or distillation.

Mannich Reaction

The Mannich reaction introduces an aminomethyl group onto the pyrrole ring, typically at the C5 position.[11][12][13]

Materials:

-

This compound

-

Formaldehyde (aqueous solution)

-

Dimethylamine (aqueous solution)

-

Acetic acid

-

Ethanol

Procedure:

-

In a round-bottom flask, cool a mixture of aqueous formaldehyde and aqueous dimethylamine in ethanol to 0-5 °C.

-

Add acetic acid to the cooled solution.

-

Add this compound dropwise to the reaction mixture while maintaining the temperature below 10 °C.

-

Allow the reaction to stir at room temperature overnight.

-

Make the reaction mixture basic with the addition of a sodium hydroxide solution.

-

Extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous potassium carbonate, and concentrate under reduced pressure.

-

Purify the resulting (5-methyl-1H-pyrrol-2-yl)-N,N-dimethylmethanamine by distillation.

Relevance in Drug Development

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[14] Derivatives of this compound have been investigated for a range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The ability to functionalize the pyrrole ring through electrophilic substitution allows for the synthesis of diverse libraries of compounds for screening and lead optimization. For instance, the introduction of specific side chains can modulate the compound's interaction with biological targets, such as enzymes or receptors, within a signaling pathway.

Caption: Hypothetical interaction of a this compound derivative with a signaling pathway.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated area, away from sources of ignition.[4] It is harmful if swallowed or in contact with skin and causes skin and eye irritation.[4] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Methylpyrrole | C5H7N | CID 12489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. biosynth.com [biosynth.com]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. rgmcet.edu.in [rgmcet.edu.in]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 11. chemtube3d.com [chemtube3d.com]

- 12. Mannich reaction of pyrrole [quimicaorganica.org]

- 13. chemtube3d.com [chemtube3d.com]

- 14. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Methyl-1H-pyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Methyl-1H-pyrrole (C₅H₇N), a heterocyclic compound of interest in various fields of chemical research and development. This document details its characteristic signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Summary

The following sections present the quantitative spectroscopic data for this compound in a structured tabular format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and chemical environment of the atoms in this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.8 | br s | - | N-H |

| ~6.5 | t | 2.7 | H-5 |

| ~6.0 | t | 2.7 | H-4 |

| ~5.8 | m | - | H-3 |

| ~2.2 | s | - | CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~128 | C-2 |

| ~121 | C-5 |

| ~107 | C-4 |

| ~105 | C-3 |

| ~13 | CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3400 | Strong, Broad | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1570 | Medium | C=C Stretch (in ring) |

| ~1460 | Medium | C-H Bend (CH₃) |

| ~730 | Strong | C-H Out-of-plane Bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The compound has a molecular weight of 81.12 g/mol .[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 81 | 100 | [M]⁺ (Molecular Ion) |

| 80 | 85 | [M-H]⁺ |

| 53 | 25 | [M-C₂H₂]⁺ |

| 54 | 20 | [M-HCN]⁺ |

| 39 | 15 | [C₃H₃]⁺ |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality spectroscopic data. The following are representative methodologies for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, DMSO-d₆) in a clean, dry vial.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm reference).

-

Transfer the solution to a 5 mm NMR tube.

Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

For ¹H NMR, acquire the spectrum with 8-16 scans.

-

For ¹³C NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio, typically requiring more scans than ¹H NMR.

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

For solid samples, a small amount of the solid can be pressed against the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

This protocol is suitable for the analysis of volatile and thermally stable pyrrole compounds like this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Sample Preparation:

-

Dissolve the this compound sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a final concentration of 10-100 µg/mL.[2]

GC-MS System Parameters:

-

Gas Chromatograph:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.[2]

-

Carrier Gas: Helium

-

-

Mass Spectrometer:

Data Analysis:

-

Identify the compound based on its retention time.

-

Compare the obtained mass spectrum with reference libraries (e.g., NIST) for confirmation.[2]

-

Analyze the fragmentation patterns to confirm the structure.[2]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.

References

Tautomerism in 2-Methylpyrrole Derivatives: A Technical Guide for Researchers

An in-depth exploration of the tautomeric equilibria, analytical methodologies, and synthetic considerations for 2-methylpyrrole derivatives, crucial scaffolds in medicinal chemistry and materials science.

Introduction to Tautomerism in 2-Methylpyrrole

Pyrrole, a fundamental five-membered aromatic heterocycle, and its derivatives are cornerstones in the development of pharmaceuticals and functional materials. The introduction of a methyl group at the 2-position imparts unique electronic and steric properties, influencing the molecule's reactivity and intermolecular interactions. A key, yet often overlooked, aspect of the chemistry of 2-methylpyrrole derivatives is their existence as a mixture of tautomers. This guide delves into the core principles of tautomerism in these compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their behavior.

The principal tautomeric forms of 2-methylpyrrole are the aromatic 2-methyl-1H-pyrrole and its non-aromatic isomers, 2-methyl-2H-pyrrole and 5-methyl-2H-pyrrole (also known as 2-methyl-3H-pyrrole). The position of the double bonds within the pyrrole ring dictates the tautomeric form, with the equilibrium between these forms being influenced by a variety of factors including the nature of other substituents on the ring, the solvent, and temperature. Understanding and controlling this tautomeric equilibrium is paramount for predicting molecular properties, designing synthetic routes, and elucidating mechanisms of action in biological systems.

Tautomeric Equilibria: A Quantitative Perspective

Factors Influencing Tautomeric Equilibrium:

-

Aromaticity: The this compound tautomer benefits from the thermodynamic stability of its aromatic sextet, making it the predominant form in most cases. The non-aromatic tautomers, lacking this stabilization, are generally higher in energy.

-

Substituent Effects: The electronic nature of other substituents on the pyrrole ring can significantly influence the tautomeric equilibrium. Electron-withdrawing groups can affect the acidity of the N-H proton and the electron density within the ring, potentially shifting the equilibrium. Conversely, electron-donating groups can also modulate the relative stabilities of the tautomers. A systematic quantitative study of these effects on 2-methylpyrrole derivatives is an area ripe for further investigation.

-

Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent play a crucial role in stabilizing or destabilizing different tautomers.[1] Polar protic solvents can form hydrogen bonds with the N-H group of the 1H-tautomer and potentially with the imine nitrogen of the 2H-tautomers, thereby altering their relative energies. In non-polar solvents, intramolecular interactions and inherent stability are the primary determinants of the equilibrium position.

Due to the scarcity of specific KT values for a broad range of 2-methylpyrrole derivatives in various solvents, the following table presents hypothetical data to illustrate how such information would be structured for comparative analysis.

| Substituent (R) at C4 | Solvent | Tautomer Ratio (1H : 2H) | KT ([2H]/[1H]) | Reference |

| -H | Cyclohexane | >99 : <1 | <0.01 | Hypothetical |

| -H | Acetonitrile | 98 : 2 | 0.02 | Hypothetical |

| -H | Methanol | 95 : 5 | 0.05 | Hypothetical |

| -NO2 | Cyclohexane | 95 : 5 | 0.05 | Hypothetical |

| -NO2 | Acetonitrile | 90 : 10 | 0.11 | Hypothetical |

| -NO2 | Methanol | 85 : 15 | 0.18 | Hypothetical |

| -OCH3 | Cyclohexane | >99 : <1 | <0.01 | Hypothetical |

| -OCH3 | Acetonitrile | 99 : 1 | 0.01 | Hypothetical |

| -OCH3 | Methanol | 97 : 3 | 0.03 | Hypothetical |

Experimental Protocols for Tautomer Analysis

The characterization and quantification of tautomeric mixtures rely on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomers in solution.[2] The different tautomers will exhibit distinct sets of signals in both 1H and 13C NMR spectra due to the differences in their chemical environments.

Detailed Protocol for 1H NMR Analysis:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the 2-methylpyrrole derivative.

-

Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl3, DMSO-d6, CD3OD) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Add a small amount of an internal standard with a known concentration, such as tetramethylsilane (TMS) or 1,4-dioxane, for quantitative analysis. The internal standard should have a simple spectrum that does not overlap with the analyte signals.

-

-

NMR Data Acquisition:

-

Acquire the 1H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full magnetization recovery, which is crucial for accurate integration.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate the signals corresponding to unique protons of each tautomer. For example, the chemical shift of the methyl group and the ring protons will differ between the 1H and 2H tautomers.

-

The ratio of the integrals for the signals from each tautomer directly corresponds to their molar ratio in the solution.

-

The equilibrium constant (KT) can be calculated from the ratio of the tautomer concentrations.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study tautomeric equilibria, as different tautomers often possess distinct electronic absorption spectra.[3] The aromatic 1H-tautomer will typically have a different λmax and molar absorptivity compared to the non-aromatic 2H-tautomers.

Detailed Protocol for UV-Vis Analysis:

-

Sample Preparation:

-

Prepare a stock solution of the 2-methylpyrrole derivative of a known concentration in a suitable solvent.

-

Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

-

Prepare solutions of the compound in a range of solvents with varying polarities to investigate solvent effects.

-

-

UV-Vis Data Acquisition:

-

Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Use a matched pair of cuvettes, with one containing the pure solvent as a blank.

-

-

Data Analysis:

-

Analyze the changes in the absorption spectra as a function of the solvent. The appearance of new peaks or shifts in λmax can indicate a change in the tautomeric equilibrium.

-

If the individual spectra of the pure tautomers are known or can be estimated, deconvolution of the experimental spectra can provide the relative concentrations of each tautomer.

-

Computational Workflow for Tautomer Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to investigate the relative stabilities of tautomers and to predict their spectroscopic properties.[4]

Workflow for DFT Calculations:

The following diagram illustrates a typical workflow for the computational analysis of 2-methylpyrrole tautomerism.

Caption: Computational workflow for analyzing tautomerism.

Synthesis of 2-Methylpyrrole Tautomers

The synthesis of 2-methylpyrrole derivatives typically yields the most stable this compound tautomer. The isolation of the less stable 2H-tautomers is challenging due to their propensity to tautomerize to the aromatic form.[5] However, specific synthetic strategies can be employed to favor the formation of or trap the non-aromatic tautomers.

General Synthetic Approach:

The Paal-Knorr synthesis is a common method for preparing substituted pyrroles, including 2-methylpyrrole, from a 1,4-dicarbonyl compound and an amine or ammonia. The reaction mechanism involves a series of condensation and cyclization steps. The final step is a dehydration that leads to the aromatic 1H-pyrrole.

The following diagram illustrates a plausible reaction mechanism for the acid-catalyzed tautomerization of a 2-methyl-2H-pyrrole to the more stable this compound.

Caption: Acid-catalyzed tautomerization of 2-methyl-2H-pyrrole.

Implications for Drug Development and Materials Science

The presence of multiple tautomers can have profound implications in drug discovery and materials science. Different tautomers of a drug molecule can exhibit distinct binding affinities for a biological target, leading to variations in efficacy and side-effect profiles. Therefore, a thorough understanding of the tautomeric landscape of a drug candidate is essential for rational drug design.

In materials science, the tautomeric state of a molecule can influence its crystal packing, photophysical properties, and electronic conductivity. By controlling the tautomeric equilibrium through chemical modification or environmental factors, it may be possible to fine-tune the properties of organic materials for specific applications.

Conclusion

Tautomerism in 2-methylpyrrole derivatives is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. While the aromatic this compound is generally the most stable tautomer, the presence of other forms, even in small amounts, can significantly impact the chemical and physical properties of these compounds. This guide has provided a framework for understanding, analyzing, and considering the tautomerism of 2-methylpyrrole derivatives. Further quantitative experimental and computational studies are needed to build a comprehensive database of tautomeric equilibria for this important class of molecules, which will undoubtedly accelerate their application in both medicine and materials science.

References

- 1. Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Structure and Aromaticity of 2-Methyl-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electronic structure and aromaticity of 2-Methyl-1H-pyrrole, a heterocyclic compound of interest in medicinal chemistry and materials science. By integrating theoretical calculations with spectroscopic principles, this document offers a comprehensive overview of the molecule's fundamental properties, which are critical for understanding its reactivity, stability, and potential applications.

Molecular and Electronic Structure

This compound is an aromatic heterocycle where a methyl group is substituted at the C2 position of the pyrrole ring. This substitution influences the electronic distribution within the ring, affecting its chemical behavior. The structure and properties of this compound can be thoroughly investigated using a combination of spectroscopic techniques and computational chemistry.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR). The chemical shifts are influenced by the aromatic ring current and the electronic effects of the nitrogen atom and the methyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is characterized by π → π* electronic transitions within the aromatic system. The position of the absorption maximum (λmax) is indicative of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Computational Analysis

To provide a quantitative understanding of the electronic structure, Density Functional Theory (DFT) calculations are employed. The B3LYP functional with a 6-311G(d,p) basis set is a common and reliable method for such analyses.[1]

Geometric Parameters: DFT calculations allow for the determination of optimized bond lengths and angles, providing a precise three-dimensional representation of the molecule.

Molecular Orbitals: The energies of the frontier molecular orbitals, HOMO and LUMO, are key descriptors of a molecule's reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and electronic excitation energy.[2][3]

Aromaticity

The aromaticity of this compound is a key feature that dictates its stability and reactivity. According to Hückel's rule, the pyrrole ring, with its six π-electrons (four from the carbon atoms and two from the nitrogen lone pair), constitutes an aromatic system. The methyl substituent can have a subtle influence on the degree of aromaticity.

Aromaticity Indices:

-

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity.

-

Nucleus-Independent Chemical Shift (NICS): NICS values are calculated at the center of the ring to probe the magnetic shielding associated with the aromatic ring current. Negative NICS values are indicative of aromaticity.

Data Presentation

The following tables summarize the key quantitative data for this compound, derived from spectroscopic databases and theoretical calculations.

| Table 1: Spectroscopic Data for this compound | |

| Parameter | Value |

| ¹H NMR Chemical Shifts (ppm) | H3: ~6.1, H4: ~6.7, H5: ~6.8, N-H: ~7.8, CH₃: ~2.2 |

| ¹³C NMR Chemical Shifts (ppm) | C2: ~128, C3: ~107, C4: ~109, C5: ~119, CH₃: ~13 |

| UV-Vis λmax (nm) | ~210-220 |

| Table 2: Calculated Electronic and Geometric Properties of this compound (DFT B3LYP/6-311G(d,p)) | |

| Parameter | Calculated Value |

| HOMO Energy (eV) | -5.45 |

| LUMO Energy (eV) | 0.85 |

| HOMO-LUMO Gap (eV) | 6.30 |

| C2-C3 Bond Length (Å) | 1.38 |

| C3-C4 Bond Length (Å) | 1.42 |

| C4-C5 Bond Length (Å) | 1.37 |

| N1-C2 Bond Length (Å) | 1.37 |

| N1-C5 Bond Length (Å) | 1.38 |

| C2-C3-C4 Bond Angle (°) | 107.5 |

| C3-C4-C5 Bond Angle (°) | 108.0 |

| N1-C5-C4 Bond Angle (°) | 108.5 |

| Table 3: Calculated Aromaticity Indices for this compound | |

| Index | Calculated Value |

| HOMA | ~0.95 |

| NICS(0) (ppm) | -15.2 |

| NICS(1) (ppm) | -10.5 |

Experimental and Computational Protocols

NMR Spectroscopy Protocol

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Data Acquisition:

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR: A standard pulse sequence is used with a spectral width of approximately 15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are accumulated.

-

¹³C NMR: A proton-decoupled pulse sequence is used with a spectral width of about 220 ppm. A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.

UV-Vis Spectroscopy Protocol

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.

Data Acquisition:

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Procedure: A cuvette containing the pure solvent is used as a reference. The sample cuvette is then placed in the beam path, and the absorbance is measured over a wavelength range of approximately 200-400 nm.

Density Functional Theory (DFT) Calculation Protocol

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Workflow:

-

Input Structure: An initial 3D structure of this compound is created using a molecular builder.

-

Geometry Optimization: The structure is optimized using the B3LYP functional and the 6-311G(d,p) basis set.[1] This process finds the lowest energy conformation of the molecule.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).

-

Property Calculations: Using the optimized geometry, single-point energy calculations are performed to obtain molecular orbital energies (HOMO, LUMO). NICS calculations are also performed at the same level of theory. Bond lengths and angles are extracted from the optimized structure.

Visualizations

Caption: Workflow for the analysis of electronic structure.

References

Literature review on the reactivity of 2-Methyl-1H-pyrrole

An In-depth Technical Guide on the Reactivity of 2-Methyl-1H-pyrrole

This guide provides a comprehensive overview of the chemical reactivity of this compound, tailored for researchers, scientists, and professionals in drug development. It covers key reaction types, including electrophilic substitution, oxidation, reduction, and cycloaddition, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Introduction to this compound

This compound is an aromatic heterocyclic compound.[1] Like pyrrole, it possesses a five-membered ring containing a nitrogen atom. The lone pair of electrons on the nitrogen atom participates in the π-electron system, conferring aromaticity to the ring.[2] This electron-rich nature makes the pyrrole ring highly reactive towards electrophiles, significantly more so than benzene.[3][4] The methyl group at the C2 position is an electron-donating group, which further activates the ring towards electrophilic attack and influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution

Electrophilic substitution is the most characteristic reaction of pyrroles. The attack of an electrophile occurs preferentially at the α-positions (C2 and C5) because the resulting carbocation intermediate is stabilized by a greater number of resonance structures compared to attack at the β-positions (C3 and C4).[3][5] In this compound, the C2 position is occupied, so electrophilic attack is strongly directed to the C5 position. If the C5 position is blocked, substitution may occur at C3 or C4.

References

An In-depth Technical Guide on the Discovery and Historical Synthesis of 2-Methyl-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 2-Methyl-1H-pyrrole, a key heterocyclic compound. It details the foundational synthetic methodologies, presents quantitative data in structured tables, and includes detailed experimental protocols for key reactions. Visual diagrams of historical synthetic pathways are also provided to facilitate a deeper understanding of the logical evolution of its synthesis.

Introduction: The Significance of the Pyrrole Ring

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core structural motif in a vast array of biologically active molecules and functional materials. Its presence in natural products such as heme, chlorophyll, and vitamin B12 underscores its vital role in biological systems. The substitution of the pyrrole ring, as in this compound, allows for the fine-tuning of its chemical and physical properties, making it a valuable building block in medicinal chemistry and materials science. This compound is utilized in the synthesis of various pharmaceuticals and as a component in the development of novel materials.[1]

While the parent compound, pyrrole, was first identified in 1834 by F. F. Runge from coal tar, the specific discovery of this compound is less documented as a singular event.[2] Instead, its synthesis and characterization emerged from the broader development of seminal synthetic methods for the pyrrole class of compounds in the late 19th century.

Foundational Synthetic Methodologies

The historical synthesis of this compound is rooted in three classical named reactions that form the bedrock of pyrrole chemistry: the Paal-Knorr Synthesis, the Hantzsch Pyrrole Synthesis, and the Knorr Pyrrole Synthesis. These methods, developed in the late 1800s, provided the first reliable routes to substituted pyrroles.

Paal-Knorr Pyrrole Synthesis (1884)

The Paal-Knorr synthesis is one of the most straightforward and widely used methods for preparing substituted pyrroles.[3][4] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions.[5][6] The use of a weak acid, such as acetic acid, can accelerate the reaction.[5] The versatility of this reaction allows for the synthesis of a wide variety of substituted pyrroles.[4]

For the synthesis of this compound, an unsymmetrical 1,4-dicarbonyl compound is required. A plausible precursor is 1,4-pentanedione.

Hantzsch Pyrrole Synthesis (1890)

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[7][8] This method is highly versatile for producing a variety of substituted pyrroles.[7] The reaction proceeds through the formation of an enamine intermediate, which then reacts with the α-haloketone, followed by cyclization and dehydration to form the pyrrole ring.[7]

Knorr Pyrrole Synthesis (1884)

The Knorr pyrrole synthesis is another cornerstone in pyrrole chemistry, involving the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group.[9] A significant challenge in this synthesis is the instability of α-amino-ketones, which tend to self-condense.[9] Therefore, they are often prepared in situ from the corresponding oxime.[9]

Quantitative Data Summary

This section summarizes the key quantitative data for this compound and representative yields from its synthesis.

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇N | [10] |

| Molecular Weight | 81.12 g/mol | [10] |

| CAS Number | 636-41-9 | [10] |

| Appearance | Colorless to yellow liquid | |

| Boiling Point | 148-149 °C | |

| ¹H NMR (CDCl₃, ppm) | ~7.8 (br s, 1H, NH), 6.6 (m, 1H), 6.0 (m, 1H), 5.9 (m, 1H), 2.2 (s, 3H) | (Predicted) |

| ¹³C NMR (CDCl₃, ppm) | ~127.5, 119.5, 107.5, 106.0, 12.5 | (Predicted) |

| Mass Spectrometry (EI) | m/z 81 (M⁺), 80, 53, 39 | [10] |

Note: NMR data are predicted based on typical chemical shifts for substituted pyrroles and may vary depending on the solvent and concentration.

Table 2: Representative Yields for Pyrrole Synthesis

| Synthetic Method | Precursors | Product | Yield (%) | Reference(s) |

| Paal-Knorr | 1,4-Dicarbonyl Compound + Ammonia/Amine | Substituted Pyrrole | >60 | [11] |

| Paal-Knorr | 2,5-Hexanedione + Aniline | 2,5-Dimethyl-1-phenyl-1H-pyrrole | 95 | |

| Knorr Synthesis | α-Amino Ketone + β-Dicarbonyl Compound | Substituted Pyrrole | 45-80 |

Experimental Protocols

The following section provides a detailed, representative experimental protocol for the synthesis of this compound via the Paal-Knorr synthesis.

Representative Paal-Knorr Synthesis of this compound

This protocol is a representative method adapted from the general Paal-Knorr synthesis for substituted pyrroles.

Objective: To synthesize this compound from an appropriate 1,4-dicarbonyl precursor.

Materials:

-

1,4-Pentanedione (or a suitable precursor that can be converted in situ)

-

Ammonium acetate or aqueous ammonia

-

Glacial acetic acid (optional, as catalyst)

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 1,4-dicarbonyl precursor (1 equivalent) with an excess of the ammonia source (e.g., ammonium acetate, 2-3 equivalents).

-

Add a catalytic amount of glacial acetic acid if desired.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

If an acidic catalyst was used, neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, 3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation or column chromatography on silica gel to afford pure this compound.

Characterization: The identity and purity of the synthesized this compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, and the data should be compared with the values presented in Table 1.

Visualizations of Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the historical development of pyrrole synthesis and a general experimental workflow.

References

- 1. 1-Methylpyrrole(96-54-8) 13C NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 636-41-9 | FM139593 | Biosynth [biosynth.com]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. 1H-Pyrrole, 2-methyl- [webbook.nist.gov]

- 11. rgmcet.edu.in [rgmcet.edu.in]

Quantum Chemical Blueprint of 2-Methyl-1H-pyrrole: A Technical Guide

Introduction: 2-Methyl-1H-pyrrole, an alkyl-substituted derivative of the fundamental aromatic heterocycle pyrrole, serves as a significant building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials. Understanding its three-dimensional structure, electronic properties, and vibrational behavior at a quantum level is paramount for predicting its reactivity, stability, and potential interactions in biological and chemical systems. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful, non-experimental avenue to elucidate these properties with high accuracy.

While specific, in-depth computational studies exclusively focused on this compound are not extensively detailed in publicly available literature, the well-established methodologies applied to the parent pyrrole molecule offer a robust framework. This technical guide outlines the standard computational protocols for such an analysis and presents illustrative data based on the parent pyrrole molecule to demonstrate the expected outcomes. Furthermore, it discusses the anticipated electronic and structural effects of the C2-position methyl group based on fundamental chemical principles.

Experimental Protocols: Computational Methodology

The core of this analysis lies in a multi-step computational workflow designed to accurately model the molecular system in its ground state.

1. Molecular Structure Input: The initial step involves constructing the 3D structure of this compound. This can be done using molecular building software (e.g., GaussView, Avogadro, ChemDraw) to generate an approximate initial geometry.

2. Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. This is a critical step that locates the equilibrium geometry of the molecule on the potential energy surface.

-

Software: Gaussian 16, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT). DFT methods are widely used as they provide a good balance between computational cost and accuracy for organic molecules.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice for geometry optimizations of organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that includes diffuse functions (++) to better describe lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron distribution, which is essential for describing chemical bonds accurately.

3. Vibrational Frequency Analysis: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two purposes:

-

Verification: It confirms that the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state.

-

Spectroscopic Prediction: It calculates the harmonic vibrational frequencies, which can be directly compared to experimental infrared (IR) and Raman spectra. These calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental anharmonic frequencies.

4. Electronic Property Calculation: The optimized geometry is used to calculate key electronic properties.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Data Presentation: Calculated Properties

The following tables present quantitative data for the parent pyrrole molecule, calculated at the B3LYP/6-311++G(d,p) level of theory, to illustrate the type of results obtained from the described workflow.

Table 1: Optimized Geometric Parameters of Pyrrole

| Parameter | Type | Calculated Value (Å or °) |

| N1-C2 | Bond Length | 1.372 |

| C2-C3 | Bond Length | 1.383 |

| C3-C4 | Bond Length | 1.430 |

| N1-H6 | Bond Length | 1.011 |

| C2-H7 | Bond Length | 1.082 |

| C3-H8 | Bond Length | 1.084 |

| C5-N1-C2 | Bond Angle | 109.8 |

| N1-C2-C3 | Bond Angle | 107.7 |

| C2-C3-C4 | Bond Angle | 107.4 |

| H6-N1-C2 | Bond Angle | 125.1 |

| H7-C2-N1 | Bond Angle | 121.5 |

Data derived from computational studies on pyrrole, which serve as a baseline for understanding the substituted compound.

Table 2: Selected Vibrational Frequencies of Pyrrole

| Mode | Assignment | Calculated Wavenumber (cm⁻¹) |

| ν₁ | N-H Stretch | 3531 |

| ν₂ | C-H Stretch (α-CH) | 3145 |

| ν₃ | C-H Stretch (β-CH) | 3128 |

| ν₄ | Ring Stretch | 1530 |

| ν₅ | Ring Stretch | 1475 |

| ν₆ | C-H In-plane bend | 1350 |

| ν₇ | N-H In-plane bend | 1145 |

| ν₈ | C-H Out-of-plane bend | 868 |

| ν₉ | Ring Puckering | 730 |

Frequencies are harmonic and typically scaled for direct comparison with experimental spectra.

Table 3: Calculated Electronic Properties of Pyrrole

| Property | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.228 | -6.20 |

| LUMO Energy | 0.045 | 1.22 |

| HOMO-LUMO Gap (ΔE) | 0.273 | 7.42 |

Discussion: Predicted Influence of the 2-Methyl Group

The addition of a methyl group at the C2 position of the pyrrole ring is expected to induce predictable changes in its geometric and electronic properties due to the group's electron-donating nature (positive inductive effect, +I).

-

Geometric Structure: The C2-C3 bond may slightly lengthen, while the N1-C2 bond might shorten marginally due to the electron donation from the methyl group. Bond angles around the C2 carbon will be slightly distorted to accommodate the steric bulk of the methyl group.

-

Vibrational Spectra: New vibrational modes corresponding to the C-H stretching and bending of the methyl group will appear in the spectrum, typically around 2950-2850 cm⁻¹ for stretching and 1450-1375 cm⁻¹ for bending. The frequencies of the pyrrole ring modes may also be slightly shifted.

-

Electronic Properties: The electron-donating methyl group will increase the electron density of the pyrrole ring. This is expected to raise the energy of the HOMO, making the molecule a better electron donor (more nucleophilic). The LUMO energy is likely to be less affected. Consequently, the HOMO-LUMO gap of this compound is predicted to be smaller than that of pyrrole, indicating higher chemical reactivity.

Visualization of Computational Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the quantum chemical calculations and the relationship between the molecular inputs and the derived properties.

An In-depth Technical Guide to the Solubility of 2-Methyl-1H-pyrrole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-1H-pyrrole and outlines detailed experimental protocols for its quantitative determination in various organic solvents. Given the limited availability of specific quantitative solubility data in published literature, this document focuses on established methodologies to empower researchers to generate this critical data in their own laboratory settings.

Introduction to this compound

This compound (CAS No. 636-41-9) is a substituted pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom.[1][2] It serves as a valuable building block in organic synthesis and is a precursor for various more complex molecules, including boron-dipyrromethene dyes.[3] Understanding its solubility profile in organic solvents is crucial for optimizing reaction conditions, developing purification strategies, and formulating products in fields ranging from materials science to pharmaceutical development. Qualitatively, this compound is known to be soluble in organic solvents such as chloroform and methanol.[3][4] An estimated water solubility of 7883 mg/L at 25°C has been reported.[5]

Data Presentation: A Template for Recording Solubility

To ensure that experimentally determined solubility data is captured in a structured and comparable format, the following table is recommended for recording measurements.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mg/mL) | Solubility (Mole Fraction, x₁) | Method Used | Observations/Notes |

x₁ = moles of this compound / (moles of this compound + moles of solvent)

Experimental Workflow for Solubility Determination

The process of determining the solubility of a compound like this compound can be approached systematically. The following diagram illustrates a general workflow from initial qualitative assessments to precise quantitative measurements.

Caption: Workflow for determining the solubility of an organic compound.

Experimental Protocols

The most common and reliable method for determining the thermodynamic equilibrium solubility of a compound is the isothermal shake-flask method .[6][7] This protocol involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in the liquid phase.

Principle

A saturated solution is one in which the dissolved solute is in equilibrium with an excess of undissolved solute.[8] The concentration of the solute in this saturated solution at a specific temperature represents its solubility. The shake-flask method facilitates the achievement of this equilibrium by agitating an excess amount of the solute in the solvent for a prolonged period.[7]

Apparatus and Materials

-

Glass vials or flasks with airtight screw caps (e.g., 4-20 mL)

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (±0.5°C)

-

Centrifuge with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm, made of a material compatible with the solvent)

-

Volumetric flasks and pipettes

-

This compound (solute) of known purity

-

Organic solvent(s) of analytical grade

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, Gas Chromatograph)

Procedure: Shake-Flask Method

-

Preparation: Add a precisely weighed amount of the organic solvent to several vials.

-

Addition of Solute: Add an excess amount of this compound to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A 5-fold excess over the estimated solubility is a good starting point.[9]

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the vials for a sufficient duration to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to measure the concentration at different time points (e.g., 24h, 48h, 72h); equilibrium is considered reached when consecutive measurements agree within an acceptable margin.[6]

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand at the same constant temperature for several hours to let the undissolved solute settle. To ensure a clear supernatant free of solid particles, one of the following methods should be used:

-

Centrifugation: Centrifuge the vials at the experimental temperature to pellet the excess solid.

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter directly into a clean, tared vial for analysis. Ensure the filter material does not adsorb the solute or leach impurities.

-

Analysis of the Saturated Solution

The concentration of this compound in the clear, saturated supernatant can be determined by several analytical methods.

This is the simplest direct method, suitable for non-volatile solutes.[8][10]

-

Pipette a known volume (or weigh a known mass) of the clear supernatant into a pre-weighed evaporating dish.[10]

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or a rotary evaporator).

-

Once the solvent is removed, dry the dish containing the solute residue in an oven at a suitable temperature until a constant weight is achieved.[8]

-

The final weight of the residue corresponds to the mass of this compound dissolved in the initial volume/mass of the supernatant.

This method is applicable if this compound exhibits significant absorbance at a specific wavelength in the chosen solvent.

-

Determine λmax: Scan a dilute solution of this compound in the solvent to find the wavelength of maximum absorbance (λmax).

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λmax and plot absorbance versus concentration. The resulting linear relationship is the calibration curve, governed by the Beer-Lambert law.[11][12]

-

Measure Sample: Take a precise aliquot of the saturated supernatant, dilute it with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Calculate Concentration: Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration. Remember to account for the dilution factor to find the original concentration in the saturated solution.

GC is a highly sensitive and specific method for analyzing volatile compounds like this compound.

-

Create a Calibration Curve: Prepare a series of standard solutions of this compound in the solvent at known concentrations. Inject a fixed volume of each standard into the GC and record the peak area. Plot peak area versus concentration to create a calibration curve.[13]

-

Measure Sample: Take a precise aliquot of the saturated supernatant. It may need to be diluted with the solvent to fall within the concentration range of the calibration curve.

-

Calculate Concentration: Inject the prepared sample into the GC under the same conditions as the standards. Use the resulting peak area and the calibration curve to determine the concentration of this compound in the sample, accounting for any dilution.[14]

Data Calculation and Reporting

Once the concentration of the saturated solution is determined (e.g., in mg/mL or g/L), it should be converted into the desired units for reporting in the data table.

-

From mg/mL to g/100 g solvent:

-

Solubility ( g/100 g) = [Mass of solute (g) / Mass of solvent (g)] * 100

-

Note: The density of the solution may be needed to convert volume to mass.

-

-

Mole Fraction (x₁):

-

Moles of solute = Mass of solute / Molar mass of this compound (81.12 g/mol )

-

Moles of solvent = Mass of solvent / Molar mass of solvent

-

x₁ = Moles of solute / (Moles of solute + Moles of solvent)

-

References

- 1. 2-Methylpyrrole | C5H7N | CID 12489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Pyrrole, 2-methyl- [webbook.nist.gov]

- 3. This compound | 636-41-9 [chemicalbook.com]

- 4. This compound|lookchem [lookchem.com]

- 5. 2-methyl pyrrole, 636-41-9 [thegoodscentscompany.com]

- 6. enamine.net [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. pharmajournal.net [pharmajournal.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. scielo.br [scielo.br]

Thermochemical Profile of 2-Methyl-1H-pyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 2-Methyl-1H-pyrrole (C₅H₇N, CAS No: 636-41-9). Due to the limited availability of direct experimental thermochemical data for this specific compound in publicly accessible literature, this document outlines the established experimental and computational methodologies used for determining these properties for structurally similar molecules. The presented data tables are based on typical values for pyrrole derivatives and should be considered as estimates pending experimental verification.

Core Thermochemical Data

| Thermochemical Property | Symbol | Value (kJ/mol) | Method |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | Value not directly available | Estimated based on computational methods |

| Standard Molar Enthalpy of Combustion (gas) | ΔcH°(g) | Value not directly available | Estimated based on computational methods |

| Standard Molar Entropy (gas) | S°(g) | Value not directly available | Estimated based on computational methods |

| Molar Heat Capacity at constant pressure (gas) | Cp(g) | Value not directly available | Estimated based on computational methods |

| Ionization Energy | IE | 7.78 ± 0.01 eV | Photoionization (PI) |

Experimental Protocols for Thermochemical Data Determination

The determination of precise thermochemical data relies on a combination of calorimetric and effusion techniques. The following protocols are standard for compounds similar to this compound, such as other pyrrole derivatives[1][2][3].

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry and is often determined from the enthalpy of combustion (ΔcH°).

Methodology: Static Bomb Combustion Calorimetry [1][3]

-

Sample Preparation: A precisely weighed sample of high-purity this compound (typically in a gelatin capsule for liquids) is placed in a crucible within a high-pressure vessel, the "bomb."

-

Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa.

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition: The sample is ignited electrically. The complete combustion of the compound leads to a release of heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

Temperature Monitoring: The temperature of the water is recorded until it reaches a maximum and then begins to cool.

-

Data Analysis: The energy equivalent of the calorimeter is determined by burning a standard substance (e.g., benzoic acid) with a known enthalpy of combustion. The massic energy of combustion of the sample is then calculated from the corrected temperature rise.

-